CI-1044 Demonstrates Superior Ex Vivo TNF-α Suppression in COPD Patient Whole Blood Compared to Rolipram and Cilomilast
In a direct head-to-head comparison using whole blood from COPD patients stimulated with lipopolysaccharide (LPS), CI-1044 exhibited more potent inhibition of TNF-α release than the first-generation PDE4 inhibitor rolipram and the second-generation inhibitor cilomilast. This ex vivo model is highly disease-relevant, as TNF-α is a central pro-inflammatory cytokine in COPD pathogenesis [1].
| Evidence Dimension | Inhibition of LPS-induced TNF-α release (IC50) |
|---|---|
| Target Compound Data | 1.3 +/- 0.7 µM |
| Comparator Or Baseline | Rolipram: 2.8 +/- 0.9 µM; Cilomilast: >10 µM |
| Quantified Difference | CI-1044 is ~2.2-fold more potent than rolipram and >7.7-fold more potent than cilomilast in this assay. |
| Conditions | Whole blood from COPD patients, LPS stimulation, in vitro. |
Why This Matters
This disease-relevant ex vivo efficacy differentiates CI-1044 and suggests it may provide more effective TNF-α suppression than some other PDE4 inhibitors in a clinical context.
- [1] Ouagued M, et al. The novel phosphodiesterase 4 inhibitor, CI-1044, inhibits LPS-induced TNF-alpha production in whole blood from COPD patients. Pulm Pharmacol Ther. 2005;18(1):49-54. View Source
